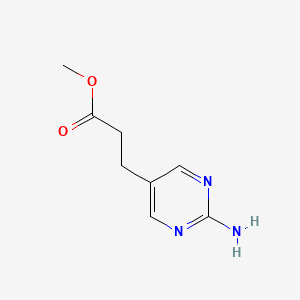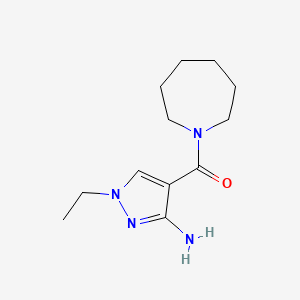![molecular formula C13H25N3O B11732966 (3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732966.png)
(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features both an ethoxypropyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxypropyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide:
GPR35 Agonist, Compound 10: A compound known for its biological activity and potential therapeutic applications.
Uniqueness
(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxypropyl group and a pyrazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
3-ethoxy-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C13H25N3O/c1-4-17-7-5-6-14-8-13-9-15-16(11-13)10-12(2)3/h9,11-12,14H,4-8,10H2,1-3H3 |
InChI Key |
CHHSQVULNDXESP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CN(N=C1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(diethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732890.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B11732900.png)

![1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B11732905.png)
![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11732911.png)
![(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B11732926.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11732932.png)

![[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732939.png)

![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine](/img/structure/B11732957.png)


![2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile](/img/structure/B11732972.png)
